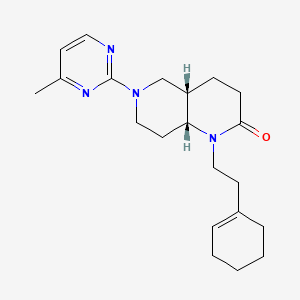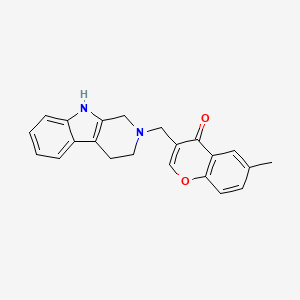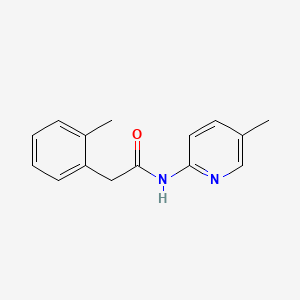![molecular formula C21H23NO3 B5403591 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid has also been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid is its broad range of potential applications. However, its mechanism of action is not fully understood, which limits its potential use. Additionally, there is a lack of clinical data on the safety and efficacy of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid, which further limits its potential use.
Direcciones Futuras
There are several future directions for the study of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of the safety and efficacy of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid in clinical trials. Additionally, the potential use of 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis should be explored.
Conclusion:
In conclusion, 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, make it an interesting compound for further research. However, its mechanism of action is not fully understood, and there is a lack of clinical data on its safety and efficacy, which limits its potential use.
Métodos De Síntesis
2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid can be synthesized through the reaction between 2-methyl-2-phenylpropanoic acid and pyrrolidine in the presence of a catalyst. The reaction is carried out under reflux conditions and yields 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-(2-methyl-2-phenylpropanoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,16-8-4-3-5-9-16)20(25)22-13-12-15(14-22)17-10-6-7-11-18(17)19(23)24/h3-11,15H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDIDBNZMPISDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)

![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
![6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)
![N-{3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl}acetamide](/img/structure/B5403612.png)
![6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5403618.png)